molecular formula C9H13O4P B8769054 Dimethoxyphosphoryl(phenyl)methanol CAS No. 6329-46-0

Dimethoxyphosphoryl(phenyl)methanol

Cat. No. B8769054
M. Wt: 216.17 g/mol
InChI Key: OECCEFXMNQKERN-UHFFFAOYSA-N
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Patent
US09399653B2

Procedure details

Dimethyl phosphite (1.86 mL, 20.3 mmol, 1.03 eq) was added to benzaldehyde (2 mL, 19.8 mmol, 1 eq) and stirred for 5 min. KF (5.75 g, 99.0 mmol, 5 eq) was then added and the reaction mixture was stirred until it solidified (˜20 min). The crude product was then dissolved in DCM, filtered, and the solvent evaporated yielding 4 as a white powder (4.38 g, 100%). The product was dried under high vacuum over P2O5. No further purification was required. 1H NMR (400 MHz CDCl3) δ 7.53-7.45 (m, 2H), 7.43-7.23 (m, 3H), 5.05 (d, J=11.1 Hz, 1H), 3.67 (dd, J=14.3, 10.4 Hz, 6H). 13C NMR (101 MHz, CDCl3) δ 136.66 (s), 128.64 (s), 128.49 (s), 127.28 (d, JC-P=5.7 Hz), 70.86 (d, JC-P=159.6 Hz), 54.02 (dd, JC-P=28.4, 7.0 Hz). 31P NMR (162 MHz CDCl3) δ 24.71 (s). ESIMS calculated for C9H13O4PNa [M+Na]+239.06, found: 239.04; mp 85-86° C.
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[P:1]([O-:6])([O:4][CH3:5])[O:2][CH3:3].[CH:7](=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[F-].[K+]>C(Cl)Cl>[OH:14][CH:7]([P:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.86 mL
Type
reactant
Smiles
P(OC)(OC)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
5.75 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred until it
CUSTOM
Type
CUSTOM
Details
(˜20 min)
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC(C1=CC=CC=C1)P(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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